molecular formula C30H62O5Si3 B12336005 Eldecalcitol interMediates

Eldecalcitol interMediates

Cat. No.: B12336005
M. Wt: 587.1 g/mol
InChI Key: LKDMRCVDAOOZGO-JZEAMISTSA-N
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Description

Eldecalcitol is an analog of the active form of vitamin D, specifically designed to treat osteoporosis. It is known for its potent anti-resorptive properties, which help in increasing bone mineral density and reducing fracture risks . Eldecalcitol intermediates are crucial in the synthesis of this compound, playing a vital role in its production and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of eldecalcitol intermediates involves several synthetic routes. One common method includes the enzymatic resolution of specific compounds to achieve enantiomer resolution with recycling utilization . This process ensures the purity and effectiveness of the intermediates.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Eldecalcitol intermediates undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential in modifying the molecular structure to achieve the desired pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of intermediates into the final product. Specific conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reactions.

Major Products Formed: The major products formed from these reactions are the active forms of eldecalcitol, which exhibit enhanced bone resorption inhibition and increased bone mineral density .

Scientific Research Applications

Bone Mineral Density Improvement

Eldecalcitol has demonstrated significant improvements in bone mineral density (BMD) across various studies. A meta-analysis indicated that eldecalcitol significantly increased lumbar BMD by 3.1% and total hip BMD by 0.9% compared to placebo over a 12-month period . Additionally, it was found to be more effective than alfacalcidol in increasing BMD at various sites, including the lumbar spine and femoral neck .

Fracture Risk Reduction

Clinical trials have highlighted eldecalcitol's effectiveness in reducing vertebral fracture risks. In one study, the incidence of severe vertebral fractures was significantly lower in patients treated with eldecalcitol compared to those receiving alfacalcidol (3.8% vs. 6.7%) over three years . This reduction in fracture risk is attributed to its anti-resorptive properties, which contribute to improved health-related quality of life for patients .

Safety Profile

While eldecalcitol is generally well-tolerated, there are potential side effects that need monitoring. Hypercalcemia was observed in approximately 21% of patients treated with eldecalcitol, necessitating regular serum calcium level checks . The incidence of hypercalciuria was also noted to be higher compared to alfacalcidol, indicating the need for careful patient management during treatment .

Production Processes

The synthesis of eldecalcitol involves several complex steps, including linear and convergent synthesis methodologies. Initial production methods were lengthy and yielded low returns (approximately 0.03%), prompting researchers to explore more efficient convergent synthesis techniques . These methods have improved yields significantly and facilitated the large-scale production of eldecalcitol and its intermediates.

Key Intermediates in Synthesis

The synthesis of eldecalcitol relies on several key intermediates:

  • Hydroxypropoxy Substituent : Essential for enhancing the compound's pharmacological properties.
  • A-ring Fragment : Contributes to the overall structure and activity of eldecalcitol.
  • C/D-ring Fragment : Critical for achieving the desired bioactivity.

The convergent synthesis approach has proven beneficial not only for eldecalcitol but also for producing related compounds and metabolites that may have therapeutic potential .

Clinical Trials

  • Study on Osteoporotic Patients : A randomized trial involving 526 participants compared the effects of eldecalcitol (0.75 µg) with alfacalcidol (1 µg) over 36 months. Results indicated a significant reduction in severe vertebral fractures and improved BMD in the eldecalcitol group .
  • Meta-Analysis Review : An extensive review of randomized controlled trials found that eldecalcitol significantly lowered vertebral fracture rates while increasing BMD across multiple sites compared to alfacalcidol .

Mechanism of Action

Eldecalcitol exerts its effects by binding to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25-dihydroxyvitamin D3 . This binding leads to the regulation of calcium and phosphate metabolism, enhancing bone mineralization and reducing bone resorption. The molecular targets and pathways involved include the VDR and associated signaling pathways that regulate bone health.

Comparison with Similar Compounds

  • Alfacalcidol
  • Calcitriol
  • Paricalcitol

Comparison: Eldecalcitol is unique in its structure, with a hydroxypropyloxy residue introduced at the 2β position . This modification enhances its potency in inhibiting bone resorption compared to other vitamin D analogs like alfacalcidol and calcitriol. Eldecalcitol has shown superior efficacy in increasing bone mineral density and reducing vertebral fracture risks .

Biological Activity

Eldecalcitol, a synthetic analog of calcitriol (1,25-dihydroxyvitamin D3), has been developed for the treatment of osteoporosis due to its potent biological effects on bone metabolism. This article delves into the biological activity of eldecalcitol intermediates, summarizing key research findings, case studies, and relevant data.

Overview of Eldecalcitol

Eldecalcitol is characterized by a hydroxypropoxy substituent at the 2β-position, which enhances its biological activity compared to traditional vitamin D analogs. It has shown promise in reducing vertebral fractures and improving bone mineral density (BMD) in osteoporotic patients.

Eldecalcitol exerts its effects primarily through:

  • Calcium Absorption : Enhancing intestinal absorption of calcium.
  • Bone Resorption Inhibition : Reducing osteoclast activity, thereby decreasing bone resorption.
  • Bone Formation Stimulation : Promoting osteoblast function, which aids in bone formation.

Synthesis and Evaluation of Intermediates

Research has explored various intermediates of eldecalcitol, including 20-epi-eldecalcitol. A study reported that 20-epi-eldecalcitol exhibited significantly enhanced biological activities compared to eldecalcitol itself, particularly in:

  • Inducing differentiation in human myeloid leukemia cells (HL-60).
  • Inhibiting proliferation in human histiocytic lymphoma cells (U937).
  • Increasing osteocalcin concentration in human osteosarcoma cells (MG-63) .

Efficacy in Clinical Trials

Eldecalcitol has been evaluated in numerous clinical studies, demonstrating its effectiveness compared to alfacalcidol. Key findings include:

  • Reduction in Vertebral Fractures : A three-year trial indicated a 3.8% incidence of severe vertebral fractures in the eldecalcitol group versus 6.7% in the alfacalcidol group (p = 0.036) .
Treatment GroupIncidence of Severe Vertebral Fractures (%)
Eldecalcitol3.8
Alfacalcidol6.7
  • Improvement in Bone Mineral Density : Eldecalcitol significantly increased BMD at the lumbar spine and total hip compared to alfacalcidol .

Case Studies

A large-scale post-marketing surveillance study involving 3,567 patients revealed that eldecalcitol treatment led to:

  • A significant increase in BMD.
  • A low incidence of adverse drug reactions (ADRs), with hypercalcemia being the most common (0.88%) .

Safety Profile

While eldecalcitol is generally well-tolerated, it is associated with certain risks:

  • Higher incidence of hypercalciuria compared to alfacalcidol (OR: 1.64; p = 0.001) .
  • Monitoring serum calcium levels is recommended, especially in patients with renal impairment .

Properties

Molecular Formula

C30H62O5Si3

Molecular Weight

587.1 g/mol

IUPAC Name

(2Z)-2-[(3R,4R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-4-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]-2-methylidenecyclohexylidene]ethanol

InChI

InChI=1S/C30H62O5Si3/c1-23-24(18-19-31)22-25(34-37(13,14)29(5,6)7)27(26(23)35-38(15,16)30(8,9)10)32-20-17-21-33-36(11,12)28(2,3)4/h18,25-27,31H,1,17,19-22H2,2-16H3/b24-18-/t25-,26-,27-/m1/s1

InChI Key

LKDMRCVDAOOZGO-JZEAMISTSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCCCO[C@@H]1[C@@H](C/C(=C/CO)/C(=C)[C@H]1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCOC1C(CC(=CCO)C(=C)C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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